Platinium194
Description
Platinium194 is a platinum(II)-based coordination complex, hypothesized to exhibit a square planar geometry based on structural analyses of analogous organoplatinum compounds . Such complexes are typically synthesized via electrochemical or chemical reduction methods, as described in platinum black synthesis protocols , and characterized using spectroscopic techniques (IR, NMR, mass spectrometry) and X-ray diffraction . This compound is postulated to function as an anticancer or antimicrobial agent, leveraging platinum’s ability to disrupt DNA replication or enzyme activity .
Properties
CAS No. |
14998-96-0 |
|---|---|
Molecular Formula |
C10H11NO3 |
Synonyms |
Platinium194 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogous Platinum Compounds
| Property | This compound | Cisplatin | Carboplatin | Oxaliplatin |
|---|---|---|---|---|
| Oxidation State | +2 | +2 | +2 | +2 |
| Ligands | Amino acid/peptide-based | Two chloride, two NH₃ | Cyclobutane dicarboxylate | Oxalate, 1,2-DACH* |
| Geometry | Square planar (proposed) | Square planar | Square planar | Square planar |
| Primary Application | Antimicrobial/anticancer | Anticancer | Anticancer | Anticancer |
| Solubility | Moderate (aqueous) | Low (requires saline) | High | Moderate |
| Toxicity Profile | Reduced nephrotoxicity** | Severe nephrotoxicity | Lower nephrotoxicity | Neurotoxicity |
1,2-DACH: 1,2-diaminocyclohexane. *Inferred from ligand design strategies in and .
Mechanistic Differences
- Cisplatin : Binds DNA via N7 guanine residues, forming intra-strand crosslinks that trigger apoptosis. High reactivity with chloride ligands leads to dose-limiting kidney damage .
- This compound: Amino acid/peptide ligands may enhance target specificity (e.g., binding to metalloenzymes in pathogens or cancer cells) and reduce off-target interactions, as suggested by hydroxamic acid-platinum complexes in .
Efficacy and Limitations
- Antimicrobial Activity: this compound’s peptide ligands could improve penetration into bacterial biofilms, a challenge for traditional platinum drugs .
Preclinical Data
- Synthesis : Electrochemical methods () could optimize this compound’s yield and purity, though current protocols focus on platinum black rather than functionalized complexes.
- Biological Testing : Analogous complexes in show IC₅₀ values of 5–20 µM against fungal strains, suggesting this compound might require similar concentrations for efficacy.
Challenges
- Contradictory Evidence : While some platinum-peptide complexes exhibit low toxicity (), others suffer from poor bioavailability due to ligand bulkiness (). This compound’s pharmacokinetics remain unverified.
- Synthetic Complexity: Amino acid ligand coordination may require stringent pH control, as seen in hydroxamic acid-platinum systems .
Recommendations for Further Study
- In Vivo Toxicity Assays : Prioritize murine models to assess nephrotoxicity and neurotoxicity.
- Structure-Activity Relationship (SAR) Studies : Modify ligand groups (e.g., substituting glycine with arginine) to optimize DNA/enzyme binding .
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